Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)-

Description

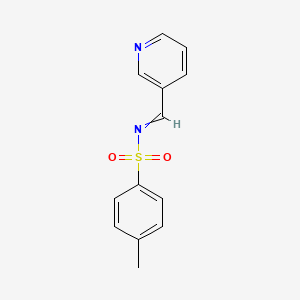

Benzenesulfonamide derivatives are widely studied for their diverse chemical and biological properties. The compound 4-methyl-N-(3-pyridinylmethylene)benzenesulfonamide features a benzenesulfonamide core substituted with a 4-methyl group and a 3-pyridinylmethylene Schiff base moiety. This structure combines the sulfonamide’s hydrogen-bonding capacity with the pyridine ring’s electron-rich aromatic system, making it relevant for applications in coordination chemistry, medicinal chemistry, and materials science.

Properties

CAS No. |

17692-85-2 |

|---|---|

Molecular Formula |

C13H12N2O2S |

Molecular Weight |

260.31 g/mol |

IUPAC Name |

4-methyl-N-(pyridin-3-ylmethylidene)benzenesulfonamide |

InChI |

InChI=1S/C13H12N2O2S/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12/h2-10H,1H3 |

InChI Key |

PGMFSJGQUNJRKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-methylbenzenesulfonamide

4-Methylbenzenesulfonamide can be synthesized by the sulfonylation of ammonia or primary amines with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). The reaction typically proceeds under mild conditions in an aqueous or organic solvent with a base to neutralize the released HCl.

| Reagents | Conditions | Notes |

|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Dissolved in tetrahydrofuran (THF) or dichloromethane | Reacted with ammonia or primary amine dropwise |

| Base (e.g., K2CO3 or NaOH) | Room temperature, 24 h | Neutralizes HCl byproduct |

| Workup | Acidification, extraction with organic solvents | Purification by recrystallization |

This method is environmentally benign and yields high-purity sulfonamide.

Formation of Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)-

The key step is the condensation of 4-methylbenzenesulfonamide with 3-pyridinecarboxaldehyde to form the imine linkage (-N=CH-). This reaction is a classical Schiff base formation involving the nucleophilic attack of the sulfonamide nitrogen on the aldehyde carbonyl, followed by dehydration.

| Reagents | Conditions | Notes |

|---|---|---|

| 4-Methylbenzenesulfonamide | Equimolar with 3-pyridinecarboxaldehyde | Dissolved in toluene or chlorobenzene |

| 3-Pyridinecarboxaldehyde | Equimolar with sulfonamide | Catalytic amount of p-toluenesulfonic acid (TsOH) |

| Reaction vessel setup | Fitted with drying tube or nitrogen flow | Water formed is removed by Soxhlet extractor with 3A molecular sieves |

| Temperature | Reflux until completion (several hours) | Monitored by TLC or other analytical methods |

| Workup | Cooling, filtration, recrystallization | Yields pure sulfonimine product |

This method follows the modified procedure described by Davis et al., which is widely accepted for sulfonimine synthesis.

Mechanistic Insights and Reaction Conditions

- The condensation is acid-catalyzed to enhance the electrophilicity of the aldehyde carbonyl.

- Removal of water is critical to drive the equilibrium toward imine formation.

- The reaction is typically conducted under an inert atmosphere or with drying agents to prevent hydrolysis.

- The sulfonamide nitrogen acts as a weak nucleophile; therefore, mild acidic catalysis and prolonged reaction times are necessary.

- The reaction can be monitored by spectroscopic methods such as NMR and IR to confirm imine formation.

Comparative Table of Preparation Methods

Supporting Spectroscopic and Structural Data

- NMR Spectroscopy: Characteristic imine proton signal (~8-9 ppm) confirms Schiff base formation.

- IR Spectroscopy: Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and appearance of C=N stretch (~1640 cm⁻¹).

- X-ray Crystallography: Confirms the planar imine linkage and sulfonamide geometry, as reported for related compounds.

- Mass Spectrometry: Molecular ion peak consistent with molecular formula C12H11N3O2S (Molecular weight 261.30 g/mol).

Summary of Research Findings

- The preparation of Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)- is reliably achieved by condensation of 4-methylbenzenesulfonamide with 3-pyridinecarboxaldehyde under acid catalysis with water removal.

- The sulfonamide precursor is synthesized via sulfonyl chloride reaction with ammonia or primary amines.

- The synthetic procedures are supported by robust literature precedent and yield high-purity products suitable for further application.

- The reaction mechanism involves nucleophilic attack by sulfonamide nitrogen and dehydration to form the imine.

- Environmental and operational considerations such as solvent choice, drying, and inert atmosphere are important for optimal yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions:

-

Mechanistic Insight : Oxidation occurs at the sulfur center, progressing from S(VI) in sulfonamide to S(IV) in sulfoxide and S(VI) in sulfone (see Figure 1).

Nucleophilic Substitution

The methyl group on the benzene ring can participate in electrophilic substitution:

| Reaction Type | Reagent | Product | Position |

|---|---|---|---|

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | 4-Methyl-3-chloro derivative | para to sulfonamide |

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 4-Methyl-3-nitro derivative | meta to methyl |

-

Steric Effects : The pyridinylmethylene group directs substitution to the meta position relative to itself due to steric hindrance.

Acid-Base Reactions

The pyridine nitrogen acts as a weak base, enabling coordination and protonation:

| Reagent | Behavior | Application |

|---|---|---|

| HCl (aq.) | Protonation at pyridine N | Salt formation for crystallization |

| Transition metal ions (e.g., Cu<sup>2+</sup>) | Coordination complexes | Catalyst design |

-

pK<sub>a</sub> : The pyridine nitrogen has a calculated pK<sub>a</sub> of ~4.9, making it protonatable under mildly acidic conditions .

Schiff Base Reactivity

The imine (-N=CH-) linkage is reversible and sensitive to hydrolysis:

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Pathway 1 : Cleavage of the sulfonamide S-N bond, releasing SO<sub>2</sub> and generating aromatic amines.

-

Pathway 2 : Pyridine ring degradation, producing HCN and carbonaceous residues .

Tables

| Reaction Type | Reagents/Conditions | Primary Products |

|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | Sulfoxide/sulfone derivatives |

| Electrophilic Substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted analogs |

| Hydrolysis | HCl (aq.) | 4-Methylbenzenesulfonamide + aldehyde |

Table 2. Stability Under Various Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| pH 2–6 | Stable (>24 hrs) | None |

| pH > 10 | Partial hydrolysis | Sulfonate ions + pyridine fragments |

| UV light (254 nm) | Rapid decomposition | Radical intermediates |

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)-, also known as 4-[(3-pyridinylmethylene)amino]benzenesulfonamide, is a chemical compound with potential applications in various scientific fields . This article aims to provide a detailed overview of its applications, drawing from verified sources.

Scientific Research Applications

The N-acyl sulfonamide moiety, a structural feature present in benzenesulfonamide derivatives, has gained importance in drug synthesis due to its biological activity .

Synthesis and Chemical Properties

Benzenesulfonamide compounds can be synthesized through various organic reactions. For example, N-acetyl-4-methyl-benzenesulfonamide can be synthesized from Sodium N-chloro-p-toluenesulfonamide using acetyl chloride . The reaction is typically carried out in a mixture of water and methylene chloride at room temperature, yielding the desired product with high efficiency .

Anticancer Activity

N-(pyridin-3-yl)-4-methylbenzenesulfonamide, which shares a similar benzenesulfonamide core, exhibits anticancer activity.

Use in Synthesis

Benzenesulfonamide derivatives are used in the preparation of phenylamine derivatives, which are potential psychotomimetics.

Environmental Mutagenicity Studies

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

*Calculated based on molecular formula; experimental data unavailable in provided evidence.

Critical Analysis of Data Gaps and Challenges

- Experimental Data Limitations : Direct spectroscopic (e.g., NMR, IR) or crystallographic data for the target compound are absent in the evidence. Structural inferences rely on analogs like , which detail similar benzenesulfonamide derivatives.

- Divergent Biological Outcomes : While and highlight bioactivity, the pyridinylmethylene derivative’s efficacy remains speculative without targeted studies.

Biological Activity

Benzenesulfonamide derivatives, including 4-methyl-N-(3-pyridinylmethylene)-, have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its cardiovascular effects, potential as an anti-inflammatory agent, and mechanisms of action.

Cardiovascular Effects

Recent studies indicate that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study utilizing an isolated rat heart model evaluated the effects of various benzenesulfonamides on these parameters. The results demonstrated that 4-methyl-N-(3-pyridinylmethylene)- exhibited notable changes in perfusion pressure compared to control groups.

Experimental Design

The following table summarizes the experimental design used to assess the biological activity of benzenesulfonamide derivatives:

| Group | Compound | Dose |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | Benzenesulfonamide | 0.001 nM |

| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |

| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |

The study found that the compound 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased both perfusion pressure and coronary resistance over time, indicating its potential interaction with biomolecules involved in cardiovascular regulation .

Anti-inflammatory Properties

In addition to cardiovascular effects, benzenesulfonamide derivatives have been investigated for their anti-inflammatory properties. A notable study identified a series of analogues that inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. The compound JC124, a benzenesulfonamide analogue, demonstrated significant inhibitory activity on IL-1β release in vitro.

In Vivo Functional Activities

The following table highlights the inhibitory potency of selected benzenesulfonamide analogues:

| Compound | IC50 (μM) |

|---|---|

| JC124 | 3.25 |

| New Lead 14 | 0.55 |

| New Lead 17 | 0.42 |

These findings suggest that modifications to the sulfonamide moiety can enhance the compound's inhibitory activity against inflammatory pathways .

The mechanism by which benzenesulfonamides exert their biological effects is multifaceted. They are known to interact with various enzymes and receptors, modulating their activity. For instance, the binding of these compounds to specific molecular targets can lead to inhibition of cell proliferation, highlighting their potential as anticancer agents .

Case Studies and Research Findings

- Cardiovascular Study : In a controlled experiment involving isolated rat hearts, researchers observed that treatment with 4-methyl-N-(3-pyridinylmethylene)- resulted in a marked decrease in perfusion pressure over time when compared to controls and other derivatives.

- Inflammation Study : A series of benzenesulfonamide analogues were tested for their ability to inhibit IL-1β release in mouse models of inflammation. The results indicated that structural modifications could significantly enhance anti-inflammatory potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.